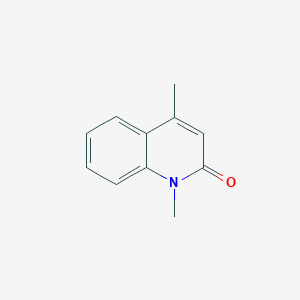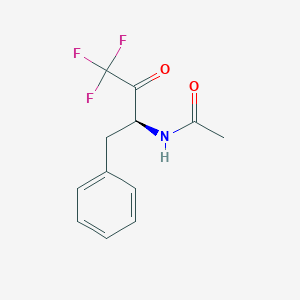
1,4-Dimethylquinolin-2(1h)-one
概要
説明
1,4-Dimethylquinolin-2(1h)-one is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and are found in various natural and synthetic compounds with pharmaceutical relevance.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of tetrahydroisoquinoline derivatives, which are structurally related to 1,4-dimethylquinolin-2(1h)-one, has been reported using the Pummerer reaction as a key step, starting from compounds such as alaninol and 1-phenylethylamine . Another method involves the synthesis of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones through a series of reactions including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation . Additionally, 1,3-dibromo-5,5-dimethylhydantoin (DBH) has been used as a catalyst for the synthesis of polyhydroquinoline derivatives through one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. In the case of 2,6-dimethylquinolin-4(1H)-one, the molecule is planar with a dihedral angle between the planes of the two rings being very small, indicating the planarity of the molecule .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, the Bischler-Napieralski reaction has been used to synthesize 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride from 3,4-dimethoxy phenethylamine . The mass spectrometric determination of the configuration of 4-substituted 1,2-dimethyl-4-hydroxydecahydroquinolines has provided insights into the fragmentation pathways under electron-impact, which is relevant for understanding the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the planarity of the molecule can affect its crystallization behavior, as seen in 2,6-dimethylquinolin-4(1H)-one, which crystallizes in the monoclinic space group P21/c . The presence of substituents on the quinoline core can also impact properties such as solubility, boiling point, and melting point, as well as biological activities like vasodilation and apoptosis induction .
科学的研究の応用
Green Chemistry in Heterocyclic Compound Synthesis
1,4-Dimethylquinolin-2(1h)-one derivatives play a crucial role in green chemistry, particularly in the synthesis of heterocyclic compounds. Kamalifar and Kiyani (2019) demonstrated the synthesis of 1,4-naphthoquinone fused with tetrahydroquinolin-5(1H)-ones, emphasizing the use of non-toxic solvents and catalyst-free reactions. This approach aligns with the principles of green chemistry, offering simplicity, safety, and cost-effectiveness (Kamalifar & Kiyani, 2019).
Potential in Alzheimer's Disease Treatment
The 2-substituted 8-hydroxyquinolines, closely related to 1,4-dimethylquinolin-2(1h)-one, have been proposed for Alzheimer's disease treatment. Kenche et al. (2013) found that these compounds, including a therapeutic known as PBT2, can act as efficient metal chaperones, disaggregating amyloid plaques and inhibiting harmful redox chemistry in Alzheimer's disease models (Kenche et al., 2013).
Photocatalytic Activity and Reaction Mechanisms
The photocatalytic properties of 1,4-dimethylquinolin-2(1h)-one derivatives are notable. Ishida, Kikuchi, and Yamada (2013) discussed the synthesis of 4-hydroxyquinolin-2(1h)-one derivatives using silver-catalyzed reactions, highlighting the compounds' potential in light-mediated organic transformations (Ishida, Kikuchi, & Yamada, 2013).
Anticancer Potential and Drug Synthesis
Research by Sirisoma et al. (2009) identified derivatives of 1,4-dimethylquinolin-2(1h)-one as potent apoptosis inducers and effective anticancer agents, with high blood-brain barrier penetration. This highlights the potential of these compounds in the development of new cancer treatments (Sirisoma et al., 2009).
Antimicrobial Activity
El-Sonbati et al. (2016) investigated the antimicrobial properties of Schiff base supramolecular complexes, including 1,4-dimethylquinolin-2(1h)-one derivatives. These complexes showed activity against various bacterial and fungal species, indicating their potential in antimicrobial applications (El-Sonbati et al., 2016).
作用機序
Target of Action
Quinolin-2(1h)-ones, a class of compounds to which 1,4-dimethylquinolin-2(1h)-one belongs, are known to have diverse biological activities and chemical properties .
Mode of Action
The synthesis of quinolin-2(1h)-ones often involves intramolecular cyclization reactions . For instance, a photocatalytic protocol has been developed for the construction of quinolin-2(1h)-ones via Markovnikov-type sulfonylation/6-endo-trig cyclization/selective C(O)–CF3 bond cleavage starting from N-alkyl-N-(2-ethynylphenyl)-2,2,2-trifluoroacetamides and sulfinic acids .
Biochemical Pathways
The direct c3-functionalization of quinoxalin-2(1h)-ones via c–h bond activation has recently attracted considerable attention .
特性
IUPAC Name |
1,4-dimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEONKCOBRZOYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180492 | |
| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,4-Dimethylquinolin-2(1h)-one | |
CAS RN |
2584-47-6 | |
| Record name | 1,4-Dimethyl-2-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2584-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIMETHYL-2-QUINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WT6AG3ZQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)
![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)


